N-Boc-3-(chloromethyl)aniline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of aniline derivatives can vary based on the desired substituents. For instance, the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline involves a condensation reaction followed by a reduction process . Although this is not the same compound as N-Boc-3-(chloromethyl)aniline, the methodology could potentially be adapted for its synthesis by changing the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of aniline derivatives can significantly influence their properties and reactivity. For example, the solid-state structure of borylanilines shows unique intermolecular N–H---π electrostatic interactions . Similarly, the structure of N-Boc-3-(chloromethyl)aniline would be expected to have specific interactions based on its functional groups, which could be analyzed using X-ray diffraction or computational methods.

Chemical Reactions Analysis

Aniline derivatives participate in various chemical reactions. The reaction of N-(3-methyl-2-thienylmethylidene)aniline with diiron nonacarbonyl leads to cyclometalation and imidoyl complex formation . This indicates that aniline derivatives can form complexes with metals, which could also be relevant for N-Boc-3-(chloromethyl)aniline when reacting with transition metals.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. For instance, the photophysical properties of borylanilines were investigated and discussed in the context of their molecular conformations . Similarly, the properties of N-Boc-3-(chloromethyl)aniline would depend on its molecular conformation and substituents, affecting its solubility, melting point, and reactivity.

Applications De Recherche Scientifique

Specific Scientific Field

The N-Boc protection of amines is a common procedure in organic chemistry .

Summary of the Application

The N-Boc protection of amines is a method used to protect amine functional groups during chemical synthesis . This is important because the amine functionality is found in a broad range of biologically active molecules .

Methods of Application

The N-Boc protection is achieved by reacting the amine with a Boc anhydride . This reaction can be carried out under various conditions, including catalyst and solvent-free media , and under ultrasound irradiation . The products of these reactions are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Results or Outcomes

The N-Boc protection of amines results in the formation of N-Boc protected amines, which are stable and resistant to basic and nucleophilic conditions . These compounds are frequently found in pharmaceutical and biologically active molecules in organic synthesis .

-

Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides

- Field : Organic Chemistry

- Summary : This application involves the chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides .

- Method : The procedure uses di-tert-butyl dicarbonate and Amberlyst-15 as a catalyst in ethanol . The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .

- Results : The process results in the chemoselective mono-N-Boc protection of amines, amino acids, and peptides without competitive side-reactions .

-

Dual Protection of Amino Functions Involving Boc

- Field : Organic Chemistry

- Summary : This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Method : The method involves the use of tert-butyl carbamate (Boc) for the protection of amino functions .

- Results : The results show that primary amines can accommodate two such groups, leading to products containing one or two Boc-groups .

-

Mild Deprotection of the N-Boc Group

- Field : Organic Chemistry

- Summary : This application involves the mild deprotection of the N-Boc group .

- Method : The method involves the use of oxalyl chloride in methanol, which rapidly deprotects N-Boc substrates .

- Results : The process achieves good-to-excellent yields of deprotected tert-butyl carbamates .

-

Efficient and Chemoselective N-Boc Protection of Amines

- Field : Organic Chemistry

- Summary : This application involves the efficient and chemoselective N-Boc protection of various structurally diverse amines .

- Method : The procedure uses di-tert-butyl dicarbonate and Amberlyst-15 as a catalyst in ethanol . The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .

- Results : The process results in the chemoselective mono-N-Boc protection of amines without competitive side-reactions .

-

Synthesis, Properties, and Applications of Products Containing Boc-Groups

- Field : Organic Chemistry

- Summary : This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Method : The method involves the use of tert-butyl carbamate (Boc) for the protection of amino functions .

- Results : The results show that primary amines can accommodate two such groups, leading to products containing one or two Boc-groups .

-

Mild Deprotection of the N-Boc Group

- Field : Organic Chemistry

- Summary : This application involves the mild deprotection of the N-Boc group .

- Method : The method involves the use of oxalyl chloride in methanol, which rapidly deprotects N-Boc substrates .

- Results : The process achieves good-to-excellent yields of deprotected tert-butyl carbamates .

Orientations Futures

Future research directions include the development of more efficient and sustainable methods for N-Boc deprotection . A promising approach involves the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .

Propriétés

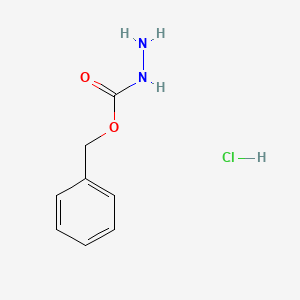

IUPAC Name |

tert-butyl N-[3-(chloromethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHGJAIFYCYZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617130 | |

| Record name | tert-Butyl [3-(chloromethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-3-(chloromethyl)aniline | |

CAS RN |

219706-58-8 | |

| Record name | tert-Butyl [3-(chloromethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[3-(chloromethyl)phenyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)

![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)

![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)